molecular formula C19H21NO6S B11650459 Diethyl 5-{[(2-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11650459
M. Wt: 391.4 g/mol
InChI Key: FXOPIXNAZJLJHH-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes ethyl, methoxybenzamido, and methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of Substituents: The ethyl, methoxybenzamido, and methyl groups are introduced through various substitution reactions. For example, ethyl groups can be added via alkylation reactions using ethyl halides, while the methoxybenzamido group can be introduced through an amide formation reaction between a methoxybenzoic acid derivative and an amine.

    Final Assembly: The final compound is assembled through esterification reactions, where carboxylic acid groups are converted to ester groups using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial agents.

    Material Science: Its properties can be exploited in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzamido group could facilitate binding to specific proteins, while the thiophene ring may contribute to the compound’s overall stability and reactivity. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-(2-HYDROXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-(2-CHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-(2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Uniqueness

2,4-DIETHYL 5-(2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the presence of the methoxybenzamido group, which can influence its chemical reactivity and biological activity. This differentiates it from similar compounds with different substituents, potentially leading to distinct applications and properties.

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

diethyl 5-[(2-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H21NO6S/c1-5-25-18(22)14-11(3)15(19(23)26-6-2)27-17(14)20-16(21)12-9-7-8-10-13(12)24-4/h7-10H,5-6H2,1-4H3,(H,20,21)

InChI Key

FXOPIXNAZJLJHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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